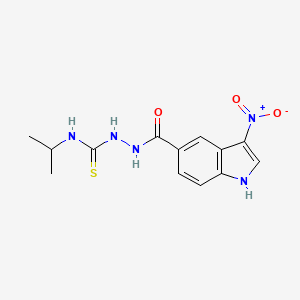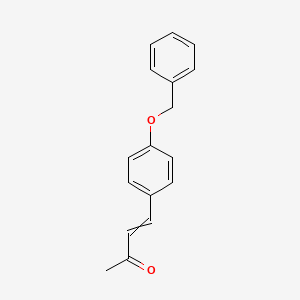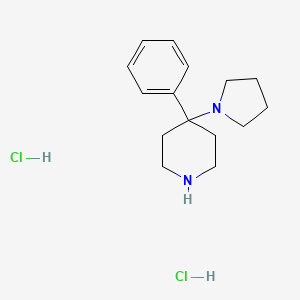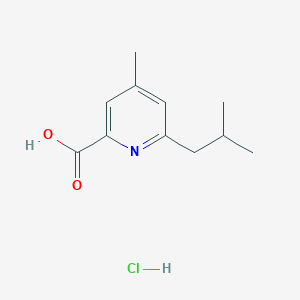
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene
Descripción general
Descripción
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene is a complex organic compound characterized by its polycyclic aromatic structure. This compound is notable for its unique arrangement of naphthalenyl and diphenyl groups attached to an anthraceneamine core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene typically involves multi-step organic reactions. One common method includes the coupling of 2-naphthalenyl groups with N,N-diphenyl-9-anthraceneamine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism by which 10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a structure similar to anthracene but with a different arrangement of rings.
Naphthalene: A two-ring polycyclic aromatic hydrocarbon, often used as a starting material in the synthesis of more complex compounds.
Uniqueness
10-(2-Naphthyl)-N,N-diphenyl-9-aminoanthracene is unique due to its specific combination of naphthalenyl and diphenyl groups attached to an anthraceneamine core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C36H25N |
|---|---|
Peso molecular |
471.6 g/mol |
Nombre IUPAC |
10-naphthalen-2-yl-N,N-diphenylanthracen-9-amine |
InChI |
InChI=1S/C36H25N/c1-3-15-29(16-4-1)37(30-17-5-2-6-18-30)36-33-21-11-9-19-31(33)35(32-20-10-12-22-34(32)36)28-24-23-26-13-7-8-14-27(26)25-28/h1-25H |
Clave InChI |
CTBNARPBWOWYCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3,5-Dichlorophenoxy]-1-chloropropane](/img/structure/B8413855.png)







